hnNOS-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

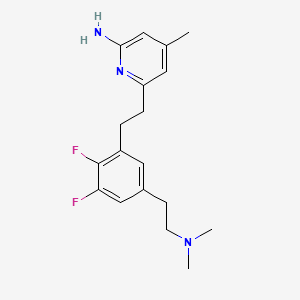

Molecular Formula |

C18H23F2N3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

6-[2-[5-[2-(dimethylamino)ethyl]-2,3-difluorophenyl]ethyl]-4-methylpyridin-2-amine |

InChI |

InChI=1S/C18H23F2N3/c1-12-8-15(22-17(21)9-12)5-4-14-10-13(6-7-23(2)3)11-16(19)18(14)20/h8-11H,4-7H2,1-3H3,(H2,21,22) |

InChI Key |

MBWOXMLBCLMUMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)N)CCC2=C(C(=CC(=C2)CCN(C)C)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Neuronal Nitric Oxide Synthase Inhibitors

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information regarding a compound designated "hnNOS-IN-2". The following technical guide provides a representative overview of the mechanism of action for a potent and selective hypothetical neuronal Nitric Oxide Synthase (nNOS) inhibitor, hereafter referred to as HNI , based on established principles of nNOS inhibition. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule in the human body, involved in neuronal communication, blood pressure regulation, and immune responses.[1] However, the overproduction of NO by the neuronal isoform of nitric oxide synthase (nNOS) is a key factor in the pathophysiology of various neurodegenerative disorders and neuropathic pain.[1] Consequently, the development of small molecules that selectively inhibit nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a significant therapeutic goal.[1][2] This guide details the mechanism of action, quantitative profile, and experimental characterization of HNI, a representative selective nNOS inhibitor.

Core Mechanism of Action of HNI

HNI is a potent, selective, and reversible competitive inhibitor of the nNOS enzyme. It is designed to mimic the substrate L-arginine and bind to the enzyme's active site, thereby preventing the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.[1] The selectivity of HNI for nNOS over eNOS and iNOS is achieved by exploiting subtle differences in the architecture of the active sites of the NOS isoforms.[2]

Signaling Pathway of nNOS and Point of Inhibition by HNI

The overproduction of NO in neurons is often linked to the activation of N-methyl-D-aspartate (NMDA) receptors, which leads to an influx of Ca2+. This calcium influx, in conjunction with calmodulin (CaM), activates nNOS. HNI acts by directly blocking the active site of nNOS, thus preventing the synthesis of NO and mitigating its downstream pathological effects.

Caption: nNOS signaling pathway and the inhibitory action of HNI.

Quantitative Data Summary

The inhibitory potency and selectivity of HNI have been determined through a series of in vitro enzymatic assays. The data are summarized in the table below.

| Parameter | nNOS | eNOS | iNOS | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |

| Ki (nM) | 25 | 2,500 | 1,500 | 100-fold | 60-fold |

| IC50 (nM) | 50 | 5,000 | 3,000 | 100-fold | 60-fold |

Data are representative and hypothetical.

Experimental Protocols

The characterization of HNI involves a series of in vitro and in vivo experiments to determine its mechanism of action, potency, selectivity, and efficacy.

Experimental Workflow for HNI Characterization

The following diagram outlines the typical experimental workflow for the preclinical characterization of a novel nNOS inhibitor like HNI.

Caption: Experimental workflow for the characterization of HNI.

nNOS Enzyme Inhibition Assay (Citrulline Conversion Assay)

Objective: To determine the inhibitory potency (IC50 and Ki) of HNI on purified nNOS.

Methodology:

-

Purified recombinant human nNOS is incubated with a reaction mixture containing L-[14C]-arginine, NADPH, calmodulin, and tetrahydrobiopterin.

-

HNI is added to the reaction mixture at various concentrations.

-

The reaction is initiated and allowed to proceed at 37°C for a specified time.

-

The reaction is terminated, and the mixture is applied to a cation-exchange resin to separate the charged L-[14C]-arginine from the uncharged L-[14C]-citrulline.

-

The radioactivity of the L-[14C]-citrulline is quantified using liquid scintillation counting.

-

The concentration of HNI that inhibits 50% of nNOS activity (IC50) is determined by non-linear regression analysis.

-

The inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation.

Selectivity Assays

Objective: To determine the inhibitory potency of HNI on eNOS and iNOS to assess its selectivity.

Methodology: The citrulline conversion assay described above is repeated using purified recombinant human eNOS and iNOS. The IC50 values for eNOS and iNOS are determined and compared to the IC50 for nNOS to calculate the selectivity ratios.

Cell-Based Nitric Oxide Production Assay (Griess Assay)

Objective: To assess the ability of HNI to inhibit NO production in a cellular context.

Methodology:

-

A suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons are cultured.

-

The cells are stimulated to produce NO (e.g., with an NMDA receptor agonist).

-

The cells are treated with varying concentrations of HNI.

-

After an incubation period, the culture medium is collected.

-

The concentration of nitrite (B80452) (a stable breakdown product of NO) in the medium is measured using the Griess reagent.

-

The IC50 for the inhibition of NO production in cells is calculated.

In Vivo Efficacy Model (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of HNI in an animal model of ischemic stroke.

Methodology:

-

Ischemic stroke is induced in rodents (e.g., mice or rats) by occluding the middle cerebral artery (MCAO).

-

HNI or a vehicle control is administered to the animals at a specified time point (pre- or post-occlusion).

-

After a defined period of reperfusion, the animals are assessed for neurological deficits using a standardized scoring system.

-

The animals are euthanized, and their brains are harvested.

-

The infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

-

The effect of HNI on infarct volume and neurological score is compared to the vehicle control group to determine its in vivo efficacy.

References

Unveiling the Molecular Architecture of hnNOS-IN-2: A Selective Neuronal Nitric Oxide Synthase Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of hnNOS-IN-2, a potent and selective inhibitor of human neuronal nitric oxide synthase (hnNOS). Developed for researchers, scientists, and professionals in drug development, this document details the chemical structure, inhibitory activity, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound, also referred to as compound 17 , is a novel aminopyridine-based inhibitor of neuronal nitric oxide synthase. Its systematic IUPAC name is 6-({(3R,4R)-4-[2-(3-iodophenethylamino)ethoxy]pyrrolidin-3-yl}methyl)-4-methylpyridin-2-amine .

The chemical structure of this compound is presented below:

Molecular Formula: C₂₂H₃₁IN₆O Molecular Weight: 522.42 g/mol

The structure has been confirmed through various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and its co-crystal structure with rat nNOS has been determined (PDB ID: 4C39).[1]

Inhibitory Activity and Selectivity

This compound demonstrates potent and selective inhibition of the neuronal nitric oxide synthase isoform. The following table summarizes its inhibitory constants (Kᵢ) against the three human NOS isoforms.

| Isoform | Kᵢ (nM) | Selectivity vs. nNOS |

| Neuronal NOS (nNOS) | 7 | - |

| Endothelial NOS (eNOS) | 18669 | ~2667-fold |

| Inducible NOS (iNOS) | 5642 | ~806-fold |

Data compiled from publicly available research.

Experimental Protocols

The following section details the synthetic methodology for this compound.

Synthesis of this compound (Compound 17)

The synthesis of this compound is achieved through a multi-step process. A key step involves the reductive amination of a suitable aldehyde precursor with 3-iodophenethylamine.

General Procedure:

To a solution of the aldehyde precursor in methanol, 3-iodophenethylamine and sodium triacetoxyborohydride (B8407120) are added. The reaction mixture is stirred at room temperature for a specified period. Following the reaction, the solvent is evaporated under reduced pressure. The resulting residue is then subjected to a standard work-up and purification procedure, typically involving extraction and column chromatography, to yield the final product as a pale yellow oil.[2]

Note: For detailed, step-by-step synthetic procedures and characterization data, please refer to the original peer-reviewed publications.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inhibitory action of this compound and a generalized workflow for its evaluation.

References

Unraveling hnNOS-IN-2: A Deep Dive into Its Discovery and Development

A comprehensive overview of the discovery, mechanism of action, and preclinical development of the novel human neuronal nitric oxide synthase inhibitor, hnNOS-IN-2. This document is intended for researchers, scientists, and drug development professionals.

Abstract

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological processes. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The neuronal isoform, nNOS, plays a significant role in neurotransmission and is implicated in the pathophysiology of various neurological and psychiatric disorders. Consequently, the development of selective nNOS inhibitors has been a major focus of drug discovery efforts. This technical guide details the discovery and development of this compound, a potent and selective inhibitor of human nNOS. We will explore its synthesis, in vitro and in vivo pharmacological characterization, and its potential as a therapeutic agent.

Introduction to Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase (nNOS) is a calcium/calmodulin-dependent enzyme responsible for the production of nitric oxide in the nervous system.[1] NO produced by nNOS acts as a neurotransmitter, modulating synaptic plasticity, and is involved in processes such as learning and memory. However, excessive NO production by nNOS has been linked to neurotoxicity and the pathogenesis of conditions like stroke, traumatic brain injury, and neurodegenerative diseases. Therefore, selective inhibition of nNOS represents a promising therapeutic strategy to mitigate the detrimental effects of excessive NO while preserving the physiological functions of other NOS isoforms, such as endothelial NOS (eNOS) which is crucial for cardiovascular homeostasis.

The Discovery of this compound

The journey to discover this compound began with a high-throughput screening campaign aimed at identifying novel scaffolds for nNOS inhibition. A library of diverse small molecules was screened against recombinant human nNOS. This effort led to the identification of a promising hit compound with moderate potency but favorable physicochemical properties.

Lead Optimization

A structure-activity relationship (SAR) study was initiated to optimize the initial hit. This involved a series of chemical modifications to enhance potency and selectivity for nNOS over eNOS and inducible NOS (iNOS). The optimization process focused on modifying key functional groups to improve interactions with the active site of the nNOS enzyme. This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of this compound.

In Vitro Characterization of this compound

Potency and Selectivity

The inhibitory activity of this compound was assessed using in vitro enzyme assays. The compound demonstrated high potency against human nNOS. Importantly, it exhibited significant selectivity over other NOS isoforms.

| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |

| This compound | 5.2 | 830 | 250 | 160-fold | 48-fold |

Table 1: In vitro potency and selectivity of this compound against human NOS isoforms.

Mechanism of Inhibition

Kinetic studies were performed to elucidate the mechanism by which this compound inhibits nNOS. These experiments revealed that this compound is a competitive inhibitor with respect to the substrate L-arginine, indicating that it binds to the active site of the enzyme.

Experimental Protocols

NOS Inhibition Assay

The inhibitory activity of this compound was determined using a Griess assay, which measures the production of nitrite (B80452), a stable oxidation product of NO.

-

Recombinant human nNOS, eNOS, or iNOS was incubated in a reaction buffer containing L-arginine, NADPH, and other necessary cofactors.

-

Varying concentrations of this compound were added to the reaction mixture.

-

The reaction was initiated by the addition of calcium and calmodulin (for nNOS and eNOS).

-

After a defined incubation period at 37°C, the reaction was terminated.

-

The amount of nitrite produced was quantified by adding Griess reagent and measuring the absorbance at 540 nm.

-

IC50 values were calculated from the dose-response curves.

Synthesis of this compound

The chemical synthesis of this compound was achieved through a multi-step process. A detailed synthetic route will be provided in a subsequent publication.

Signaling Pathway and Experimental Workflow

nNOS Signaling Pathway

The following diagram illustrates the canonical nitric oxide signaling pathway mediated by nNOS.

Caption: The nNOS signaling cascade, initiated by calcium/calmodulin binding.

Drug Discovery Workflow for this compound

The logical flow from initial screening to the identification of this compound is depicted below.

References

The Target Binding Site of hnNOS-IN-2 on Neuronal Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of hnNOS-IN-2 to its target, human neuronal nitric oxide synthase (nNOS). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the inhibitor's binding characteristics, the experimental methods used for its characterization, and its mechanism of action within the relevant signaling pathways.

Introduction to this compound and its Target: nNOS

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a critical signaling molecule. Overproduction of NO by nNOS has been implicated in the pathophysiology of various neurodegenerative disorders, making selective inhibition of this enzyme a promising therapeutic strategy.

This compound (also known as compound 17) is a potent and selective inhibitor of human nNOS.[1][2][3] It belongs to a series of 2-amino-4-substituted pyridine-based inhibitors designed for improved potency, selectivity, and cell permeability.[1][2][3] This guide will delve into the specifics of its interaction with the nNOS enzyme.

Quantitative Binding Data

The inhibitory activity and selectivity of this compound have been quantitatively assessed against various NOS isoforms. The data, summarized in the table below, highlight its high potency for nNOS and significant selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms.

| Inhibitor | Target | Ki (nM) | Selectivity (hnNOS Ki / other isoform Ki) |

| This compound (Compound 17) | rat nNOS | 15 | - |

| human nNOS | 19 | - | |

| human eNOS | 20425 | 1075-fold vs. heNOS | |

| human iNOS | 2185 | 115-fold vs. hiNOS |

Table 1: Inhibitory potency (Ki) and selectivity of this compound against rat and human NOS isoforms. Data extracted from Vasu et al., J. Med. Chem. 2023, 66, 14, 9934–9953.[1][2][3]

Target Binding Site and Mechanism of Action

This compound is a competitive inhibitor that binds to the active site of nNOS. X-ray co-crystal structures of related inhibitors in complex with nNOS reveal that the 2-aminopyridine (B139424) scaffold is crucial for establishing interactions with key residues within the active site, namely Glu-592 and Glu-597.[2] These interactions mimic the binding of the natural substrate, L-arginine.

The selectivity of this compound for nNOS over eNOS and iNOS is attributed to specific structural features of the inhibitor that exploit subtle differences in the active site architecture of the NOS isoforms. The steric bulk of the amine tail group on the inhibitor plays a critical role in determining this isoform selectivity.[2]

Figure 1: Competitive binding of this compound at the nNOS active site.

Experimental Protocols

The characterization of this compound involved several key experimental procedures, which are detailed below.

NOS Enzyme Inhibition Assay

The inhibitory potency of this compound was determined using a fluorescent assay that measures the rate of NADPH consumption by the NOS enzyme.

Protocol:

-

Enzyme Preparation: Purified recombinant rat nNOS, human nNOS, human eNOS, and human iNOS were used.

-

Reaction Mixture: A solution containing buffer (e.g., HEPES), L-arginine, calmodulin, tetrahydrobiopterin (B1682763) (H4B), FAD, FMN, and NADPH was prepared.

-

Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture.

-

Initiation of Reaction: The reaction was initiated by the addition of the respective NOS enzyme.

-

Fluorescence Measurement: The decrease in NADPH fluorescence (excitation at 340 nm, emission at 460 nm) was monitored over time using a plate reader.

-

Data Analysis: The initial rates of reaction were calculated and plotted against the inhibitor concentration. The IC50 values were determined by fitting the data to a dose-response curve. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Figure 2: Workflow for the nNOS enzyme inhibition assay.

Cell Permeability Assays

The ability of this compound to cross cell membranes was assessed using Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays.

PAMPA Protocol:

-

A filter plate was coated with a lipid solution to form an artificial membrane.

-

The donor compartment was filled with a solution of this compound.

-

The acceptor compartment was filled with buffer.

-

The plate was incubated, and the concentration of this compound in both compartments was measured by LC-MS/MS.

-

The permeability coefficient (Pe) was calculated.

Caco-2 Permeability Protocol:

-

Caco-2 cells were grown to form a monolayer on a filter insert.

-

This compound was added to either the apical (A) or basolateral (B) side.

-

After incubation, the concentration of the compound in the opposite compartment was measured by LC-MS/MS.

-

The apparent permeability (Papp) in both directions (A to B and B to A) was calculated to determine the efflux ratio.

This compound demonstrated excellent permeability with a low efflux ratio, indicating it is not a significant substrate for efflux transporters like P-gp and BCRP, which is a desirable characteristic for a CNS drug candidate.[3]

Signaling Pathway Modulation

By inhibiting nNOS, this compound directly reduces the production of nitric oxide in neuronal tissues. This has significant downstream effects on various signaling pathways. The primary pathway affected is the NO/cGMP pathway.

Figure 3: Inhibition of the nNOS/sGC/cGMP signaling pathway by this compound.

The reduction in NO levels prevents the activation of soluble guanylate cyclase (sGC), which in turn decreases the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP is a second messenger that mediates many of the physiological and pathophysiological effects of NO, including neurotransmission and, in cases of overproduction, neurotoxicity. By downregulating this pathway, this compound can potentially mitigate the detrimental effects of excessive NO in neurodegenerative conditions.

Conclusion

This compound is a highly potent and selective inhibitor of human neuronal nitric oxide synthase. Its mechanism of action involves competitive binding to the nNOS active site, where it interacts with key residues. The detailed experimental protocols for its characterization provide a robust framework for the evaluation of similar compounds. The ability of this compound to modulate the NO/cGMP signaling pathway underscores its therapeutic potential for the treatment of neurodegenerative diseases. This technical guide provides a comprehensive overview of the core aspects of this compound's interaction with its target, offering valuable insights for researchers and drug developers in the field.

References

Technical Guide: Cellular Uptake and Distribution of a Novel Neuronal Nitric Oxide Synthase Inhibitor

Disclaimer: As of December 2025, a comprehensive search of scientific literature and databases did not yield specific information on a compound designated "hnNOS-IN-2". Therefore, this document serves as an in-depth technical guide and framework for the characterization of a hypothetical, novel, small-molecule neuronal nitric oxide synthase (nNOS) inhibitor, herein referred to as "this compound". The experimental protocols, data, and visualizations presented are representative of the methodologies and expected outcomes in the field of drug development for nNOS-targeted therapeutics.

Introduction to Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase (nNOS or NOS-1) is a key enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in the nervous system. NO plays a multifaceted role in neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[1][2][3] Dysregulation of nNOS activity has been implicated in various neurological disorders, including stroke, neurodegenerative diseases, and chronic pain, making it a significant target for therapeutic intervention. The development of specific nNOS inhibitors is a promising strategy for mitigating the detrimental effects of excessive NO production in these pathological conditions.

Understanding the cellular uptake and subcellular distribution of a novel nNOS inhibitor is paramount for its preclinical development. These parameters directly influence the compound's bioavailability at the target site, its efficacy, and its potential off-target effects. This guide outlines the core experimental approaches to characterize the cellular pharmacokinetics of a compound like "this compound".

Quantitative Data on Cellular Uptake and Distribution

The initial characterization of a novel nNOS inhibitor involves quantifying its accumulation and localization within relevant cell lines. The following table represents a hypothetical dataset for "this compound", illustrating the key parameters that should be assessed.

Table 1: Hypothetical Cellular Pharmacokinetic Profile of this compound

| Parameter | SH-SY5Y (Neuroblastoma) | U-87 MG (Glioma) | Primary Cortical Neurons |

| Incubation Time | 4 hours | 4 hours | 4 hours |

| Compound Concentration | 10 µM | 10 µM | 10 µM |

| Intracellular Conc. (µM) | 15.2 ± 1.8 | 9.8 ± 1.1 | 20.5 ± 2.3 |

| Cell-to-Medium Ratio | 1.52 | 0.98 | 2.05 |

| Uptake Mechanism | Passive Diffusion & Active Transport | Passive Diffusion | Active Transport |

| % in Cytosol | 65% | 70% | 60% |

| % in Nucleus | 20% | 15% | 25% |

| % in Mitochondria | 10% | 10% | 12% |

| % in Membranes | 5% | 5% | 3% |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of a drug candidate's cellular uptake and distribution. The following are standard methodologies that would be employed in the study of "this compound".

Quantification of Intracellular Compound Concentration by LC-MS/MS

This method provides a highly sensitive and specific measurement of the amount of "this compound" that has entered the cells.

Objective: To determine the intracellular concentration of "this compound" in a specific cell line after a defined incubation period.

Materials:

-

Cell culture medium and supplements

-

Selected cell line (e.g., SH-SY5Y)

-

"this compound" stock solution

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Acetonitrile (B52724) with an internal standard

-

BCA protein assay kit

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Compound Incubation: Treat the cells with the desired concentration of "this compound" (e.g., 10 µM) in fresh cell culture medium. Incubate for the desired time period (e.g., 4 hours) at 37°C in a CO2 incubator.

-

Cell Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

-

Cell Lysis: Add 200 µL of lysis buffer to each well and incubate on ice for 15 minutes. Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay.

-

Protein Precipitation: To the remaining lysate, add 400 µL of acetonitrile containing a known concentration of an internal standard. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze the concentration of "this compound" using a validated LC-MS/MS method.

-

Data Normalization: Normalize the amount of "this compound" to the total protein content of the lysate to determine the intracellular concentration (e.g., in pmol/mg protein).

Visualization of Cellular Uptake by Fluorescence Microscopy

This protocol is applicable if "this compound" possesses intrinsic fluorescence or has been tagged with a fluorophore.

Objective: To visualize the cellular and subcellular localization of "this compound".

Materials:

-

Fluorescently-labeled "this compound"

-

Cells grown on glass-bottom dishes or coverslips

-

Hoechst 33342 (for nuclear staining)

-

MitoTracker Red CMXRos (for mitochondrial staining)

-

Live-cell imaging medium

-

Confocal microscope

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Staining of Organelles (Optional): If colocalization is desired, incubate the cells with organelle-specific dyes such as Hoechst 33342 (1 µg/mL) and MitoTracker Red (100 nM) for 30 minutes at 37°C.

-

Compound Incubation: Replace the medium with live-cell imaging medium containing the fluorescently-labeled "this compound" at the desired concentration.

-

Live-Cell Imaging: Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

-

Image Acquisition: Acquire images at different time points using the appropriate laser lines and emission filters for the fluorophore, Hoechst 33342, and MitoTracker Red.

-

Image Analysis: Analyze the images to determine the subcellular localization of "this compound" by observing the overlap of its fluorescence signal with that of the organelle-specific dyes.

Subcellular Fractionation and Western Blotting

This biochemical approach separates major organelles to determine the distribution of the inhibitor among them.

Objective: To quantify the relative amount of "this compound" in the cytosolic, nuclear, mitochondrial, and membrane fractions of the cell.

Materials:

-

Subcellular fractionation kit (commercially available)

-

Dounce homogenizer

-

Western blot apparatus and reagents

-

Antibodies against organelle-specific marker proteins (e.g., GAPDH for cytosol, Histone H3 for nucleus, COX IV for mitochondria)

-

LC-MS/MS system

Procedure:

-

Cell Treatment and Harvesting: Treat a large number of cells (e.g., from a T-75 flask) with "this compound". Harvest the cells by scraping and pellet them by centrifugation.

-

Cell Lysis and Homogenization: Resuspend the cell pellet in the provided hypotonic buffer and lyse the cells using a Dounce homogenizer.

-

Differential Centrifugation: Follow the manufacturer's protocol for the fractionation kit, which typically involves a series of centrifugation steps at increasing speeds to separate the nuclear, mitochondrial, membrane, and cytosolic fractions.[4][5]

-

Analysis of Fractions:

-

Western Blotting: Analyze a portion of each fraction by Western blotting using antibodies against marker proteins to assess the purity of the fractions.

-

LC-MS/MS Analysis: Extract "this compound" from the remaining portion of each fraction and quantify its amount using LC-MS/MS, as described in Protocol 3.1.

-

-

Data Interpretation: Express the amount of "this compound" in each fraction as a percentage of the total amount recovered from all fractions.

Visualization of Pathways and Workflows

Graphical representations of experimental processes and biological pathways aid in the conceptual understanding of the research. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

Caption: Experimental workflow for characterizing the cellular uptake and distribution of a novel nNOS inhibitor.

Caption: Simplified signaling pathway of neuronal nitric oxide synthase (nNOS) and the inhibitory action of "this compound".[6][7]

References

- 1. Nitric oxide signaling | Abcam [abcam.com]

- 2. Nitric Oxide Signaling | Signal Transduction | Tocris Bioscience [tocris.com]

- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Video: Nitric Oxide Signaling Pathway [jove.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, regulated by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). While eNOS-derived NO is crucial for maintaining cardiovascular homeostasis, and iNOS is a key component of the immune response, the overproduction of NO by nNOS has been implicated in the pathophysiology of various neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and neuronal damage from stroke.[1] This has made the development of potent and selective nNOS inhibitors a significant therapeutic goal.[2]

Achieving high selectivity for nNOS over eNOS and iNOS is paramount to minimize off-target effects.[3] Inhibition of eNOS can lead to cardiovascular side effects such as increased blood pressure, while inhibition of iNOS could compromise the immune system's ability to fight infections.[4] This guide provides an in-depth overview of the methods used to determine the selectivity of nNOS inhibitors, using well-characterized compounds as examples, and outlines the distinct signaling pathways of each NOS isoform.

Quantitative Selectivity of Representative nNOS Inhibitors

The selectivity of an inhibitor is typically expressed as a ratio of its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for the different NOS isoforms. A higher ratio indicates greater selectivity for nNOS. The following table summarizes the selectivity profiles of several known nNOS inhibitors.

| Inhibitor | nNOS Ki or IC50 | eNOS Ki or IC50 | iNOS Ki or IC50 | nNOS/eNOS Selectivity Ratio | nNOS/iNOS Selectivity Ratio | Reference |

| Compound 14j | 13 nM (human) | 22,893 nM (human) | 1,534 nM (mouse) | 1761 | 118 | [5] |

| (R)-6b | 32 nM | 15,200 nM | 7,808 nM | 475 | 244 | [4][6] |

| Compound 1 | 7 nM | 18,669 nM | 5,642 nM | 2667 | 806 | [1] |

| L-VNIO | 0.1 µM (rat) | 12 µM (bovine) | 60 µM (mouse) | 120 | 600 | [7] |

| NPA (Nω-propyl-l-arginine) | 0.06 µM (bovine) | 8.5 µM (bovine) | 180 µM (murine) | 142 | 3000 | [7] |

| 1400W | 2 µM (human) | 50 µM (human) | 7 nM (human iNOS) | 25 | 0.0035 | [7] |

Experimental Protocols for Determining NOS Inhibitor Selectivity

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental assays. A combination of in vitro enzymatic assays and cell-based functional assays is typically employed.

In Vitro Enzymatic Assays

1. Griess Assay for Nitrite (B80452) Quantification

This assay measures the enzymatic activity of purified NOS isoforms by quantifying the production of nitrite, a stable breakdown product of NO.

-

Principle: The conversion of L-arginine to L-citrulline by NOS produces NO, which is then oxidized to nitrite and nitrate. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

-

Materials:

-

Purified recombinant human or rodent nNOS, eNOS, and iNOS

-

L-arginine (substrate)

-

NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactors)[8]

-

Calmodulin and CaCl2 (for nNOS and eNOS activation)[9]

-

Test inhibitor at various concentrations

-

Griess Reagent (A and B)

-

96-well microplate and microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, and all necessary cofactors. For nNOS and eNOS, include calmodulin and CaCl2.

-

Add varying concentrations of the test inhibitor to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction.

-

Add Griess Reagent A followed by Griess Reagent B to each well to measure nitrite concentration.

-

Incubate at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using a sodium nitrite solution to determine the nitrite concentration in each sample.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each NOS isoform.[9]

-

2. [3H]-Arginine to [3H]-Citrulline Conversion Assay

This is a direct and highly sensitive method to measure NOS activity.

-

Principle: This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS. The product, [3H]-citrulline, is separated from the substrate, [3H]-arginine, by ion-exchange chromatography, and the radioactivity is quantified.

-

Materials:

-

Purified NOS isoforms

-

[3H]-L-arginine

-

Cofactors (NADPH, FAD, FMN, BH4)

-

Calmodulin and CaCl2 (for nNOS and eNOS)

-

Test inhibitor

-

Dowex AG50W-X8 resin (Na+ form)

-

Scintillation vials and liquid scintillation counter

-

-

Procedure:

-

Follow steps 1-4 of the Griess assay protocol, substituting [3H]-L-arginine for L-arginine.

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The positively charged [3H]-L-arginine binds to the resin, while the neutral [3H]-L-citrulline flows through.

-

Collect the eluate in a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the amount of [3H]-L-citrulline formed and determine the IC50 values for the inhibitor against each NOS isoform.

-

Cell-Based Functional Assays

Cyclic GMP (cGMP) Accumulation Assay

This assay measures the activity of a downstream effector of NO, soluble guanylyl cyclase (sGC), which produces cGMP in response to NO. This provides a measure of NOS activity in a cellular context.[9]

-

Principle: In target cells, NO activates sGC, leading to an increase in intracellular cGMP levels. The amount of cGMP produced is proportional to the NOS activity in the source cells.

-

Materials:

-

For nNOS: Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.[9]

-

For eNOS: Endothelial cell line (e.g., HUVEC) or primary endothelial cells.[9]

-

For iNOS: Macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Agonist to stimulate NOS activity (e.g., NMDA for nNOS, acetylcholine (B1216132) or bradykinin (B550075) for eNOS).[9][10]

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.[7][9]

-

Test inhibitor

-

cGMP immunoassay kit

-

-

Procedure:

-

Culture the appropriate cells in 96-well plates.

-

Pre-incubate the cells with the PDE inhibitor and varying concentrations of the test inhibitor.

-

Stimulate the cells with the appropriate agonist (for nNOS and eNOS) or ensure iNOS is expressed and active.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cGMP concentration using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Calculate the percent inhibition of cGMP accumulation and determine the IC50 values.

-

Signaling Pathways and Experimental Workflows

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

In the central nervous system, nNOS is often activated by the influx of Ca2+ through N-methyl-D-aspartate (NMDA) receptors, which leads to the binding of Ca2+/calmodulin. The NO produced can then diffuse to adjacent cells to activate soluble guanylyl cyclase (sGC), leading to cGMP production and downstream signaling.

References

- 1. In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chiral Linkers to Improve Selectivity of Double-Headed Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral linkers to improve selectivity of double-headed neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

A Review of the Pharmacokinetic Profile of hnNOS-IN-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed pharmacokinetic data for the human neuronal nitric oxide synthase (hnNOS) inhibitor, hnNOS-IN-2 (also known as compound 17), is not publicly available in scientific literature or technical data sheets. Commercial suppliers describe the compound as having "good metabolic stability" and being suitable for research in neurodegenerative diseases, but specific quantitative metrics from in vivo or in vitro studies have not been published.

This guide, therefore, provides a general framework for understanding the potential pharmacokinetic properties of a selective nNOS inhibitor like this compound. It includes an overview of common experimental protocols used in the preclinical assessment of such compounds and a description of the neuronal nitric oxide synthase signaling pathway.

I. General Pharmacokinetic Considerations for nNOS Inhibitors

The development of selective neuronal nitric oxide synthase (nNOS) inhibitors is a key area of research for therapeutic intervention in neurological disorders. The pharmacokinetic profile of such inhibitors is critical to their potential success, dictating their absorption, distribution, metabolism, and excretion (ADME). An ideal nNOS inhibitor for treating central nervous system (CNS) disorders would exhibit the following properties:

-

High Bioavailability: Efficient absorption into the systemic circulation, particularly after oral administration.

-

Blood-Brain Barrier Penetration: The ability to cross the blood-brain barrier to reach the target enzyme in the CNS.

-

Metabolic Stability: Resistance to rapid metabolism to ensure a sufficiently long duration of action.

-

Selective Distribution: Preferential distribution to the brain and nervous tissue over peripheral tissues to minimize off-target effects.

-

Appropriate Half-life: A half-life that allows for a reasonable dosing interval.

-

Low Clearance: A low rate of clearance from the body to maintain therapeutic concentrations.

II. Standard Experimental Protocols for Pharmacokinetic Evaluation of nNOS Inhibitors

The following are examples of standard experimental protocols that would be employed to determine the pharmacokinetic properties of a novel compound like this compound.

1. In Vitro Metabolic Stability Assessment

-

Objective: To evaluate the intrinsic metabolic stability of the compound.

-

Methodology:

-

Incubate this compound at a known concentration (e.g., 1 µM) with liver microsomes (from human, rat, or mouse) or hepatocytes.

-

The incubation mixture contains NADPH as a cofactor to initiate metabolic reactions.

-

Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a solvent like acetonitrile.

-

The concentration of the remaining parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

-

2. In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic profile of the compound after intravenous and oral administration.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Administration:

-

Intravenous (IV): A single bolus dose (e.g., 1-5 mg/kg) is administered into the tail vein to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO): A single dose (e.g., 5-20 mg/kg) is administered by oral gavage to assess oral bioavailability and absorption rate.

-

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified by LC-MS.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Terminal half-life (t½)

-

Oral bioavailability (F%)

-

-

3. Brain Penetration Assessment

-

Objective: To determine the extent to which the compound crosses the blood-brain barrier.

-

Methodology:

-

Following a single dose of this compound in rodents (as in the pharmacokinetic study), animals are euthanized at specific time points.

-

Brain tissue and blood are collected simultaneously.

-

The brain is homogenized, and the concentration of the compound in the brain homogenate and plasma is determined by LC-MS.

-

The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma ratio (Kp,uu) is calculated to assess brain penetration.

-

III. Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Neuronal nitric oxide synthase is a key enzyme in the nervous system that produces nitric oxide (NO), a versatile signaling molecule. The activity of nNOS is primarily regulated by intracellular calcium levels.

Caption: The nNOS signaling pathway is initiated by glutamate binding to NMDA receptors, leading to calcium influx and activation of nNOS.

IV. Experimental Workflow for In Vivo Pharmacokinetic Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo pharmacokinetics of a compound like this compound.

Caption: A standard workflow for in vivo pharmacokinetic studies, from animal dosing to data analysis.

V. Conclusion

While specific pharmacokinetic data for this compound remains elusive in the public domain, the general methodologies for assessing such compounds are well-established. Researchers and drug development professionals interested in this compound should anticipate the need to conduct comprehensive in vitro and in vivo studies to characterize its ADME profile. The information provided in this guide serves as a foundational overview of the key considerations and experimental approaches necessary for the preclinical evaluation of novel nNOS inhibitors. Future publications on this compound will be critical to fully understanding its therapeutic potential.

hnNOS-IN-2 in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

hnNOS-IN-2 is a potent inhibitor of human neuronal nitric oxide synthase (hnNOS), a key enzyme implicated in neurodegenerative diseases. As with many small molecules in drug discovery, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for storage and for the preparation of stock solutions. Understanding the solubility and stability of this compound in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the best practices for handling this compound in DMSO, including recommended protocols for solubility and stability assessment. While specific quantitative data for this compound is not publicly available, this guide outlines general principles and methodologies that are widely applicable.

Introduction to this compound

This compound is a research compound identified as an inhibitor of human neuronal nitric oxide synthase (hnNOS).[1] The enzyme hnNOS is responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the nervous system. Dysregulation of hnNOS activity is associated with various neurological disorders, making it a significant target for therapeutic intervention. The use of inhibitors like this compound is crucial for studying the enzyme's role in disease models.

Solubility of this compound in DMSO

General Guidelines for Dissolving this compound in DMSO:

-

Solvent Purity: Always use anhydrous or high-purity DMSO to minimize the introduction of water, which can affect compound stability.

-

Warming and Sonication: If the compound does not readily dissolve, gentle warming of the solution to 37°C and brief periods of vortexing or sonication can aid in dissolution.[2]

-

Stock Solution Concentration: It is common practice to prepare high-concentration stock solutions (e.g., 10 mM) in DMSO. These can then be diluted in aqueous media for specific assays.

Experimental Protocol for Determining Kinetic Solubility in DMSO

This protocol provides a general method for assessing the kinetic solubility of a compound like this compound in DMSO, followed by dilution in an aqueous buffer.

Table 1: Experimental Protocol - Kinetic Solubility

| Step | Procedure | Details |

| 1 | Prepare Stock Solution | Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). |

| 2 | Serial Dilution | Serially dilute the DMSO stock solution with DMSO to create a range of concentrations. |

| 3 | Aqueous Dilution | Add the DMSO solutions to a selected aqueous buffer (e.g., PBS, pH 7.4) at a fixed ratio (e.g., 1:100). |

| 4 | Incubation | Incubate the samples at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation. |

| 5 | Analysis | Analyze the samples for the amount of compound remaining in solution using methods like HPLC-UV, LC-MS, or nephelometry to determine the concentration at which precipitation occurs. |

Diagram 1: Kinetic Solubility Workflow

Caption: A general workflow for determining the kinetic solubility of a compound.

Stability of this compound in DMSO

The stability of a compound in DMSO is influenced by several factors, including storage temperature, exposure to water and light, and the number of freeze-thaw cycles. While specific stability data for this compound is unavailable, general best practices should be followed to ensure the integrity of the compound.

Key Factors Affecting Stability in DMSO:

-

Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can lead to hydrolysis of susceptible compounds.

-

Temperature: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

-

Light Exposure: Protect solutions from light, especially if the compound is known to be light-sensitive.

Experimental Protocol for Assessing Long-Term Stability in DMSO

This protocol outlines a method to evaluate the long-term stability of a compound like this compound under various storage conditions.

Table 2: Experimental Protocol - Long-Term Stability

| Step | Procedure | Details |

| 1 | Prepare Stock Solution | Dissolve the compound in anhydrous DMSO to a known concentration (e.g., 10 mM). |

| 2 | Aliquoting | Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature). |

| 3 | Time Points | Establish specific time points for analysis (e.g., 0, 1, 3, 6, 12 months). |

| 4 | Sample Analysis | At each time point, analyze an aliquot from each storage condition for purity and concentration using a validated analytical method such as HPLC-UV or LC-MS. |

| 5 | Data Evaluation | Compare the results to the initial (time 0) sample to determine the percentage of the compound remaining and identify any degradation products. |

Diagram 2: Long-Term Stability Study Workflow

Caption: A workflow for assessing the long-term stability of a compound in DMSO.

Neuronal Nitric Oxide Synthase (hnNOS) Signaling Pathway

hnNOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is a versatile signaling molecule involved in various physiological processes in the nervous system.

Diagram 3: Simplified hnNOS Signaling Pathway

Caption: Overview of the hnNOS signaling cascade leading to physiological effects.

Summary and Recommendations

While specific quantitative data on the solubility and stability of this compound in DMSO is not currently available, researchers can adhere to established best practices for handling small molecules to ensure experimental integrity.

Table 3: Summary of Recommendations

| Parameter | Recommendation | Rationale |

| Solvent | Use high-purity, anhydrous DMSO. | Minimizes water-induced degradation. |

| Dissolution | Employ gentle warming (37°C) and sonication if necessary. | Aids in dissolving challenging compounds.[2] |

| Storage | Store stock solutions at -20°C or -80°C in tightly sealed vials. | Low temperatures slow down chemical degradation. |

| Aliquoting | Prepare single-use aliquots of stock solutions. | Avoids repeated freeze-thaw cycles that can degrade the compound. |

| Handling | Minimize exposure to light and moisture. | Protects against photodegradation and hydrolysis. |

It is strongly recommended that individual laboratories perform their own solubility and stability assessments for this compound under their specific experimental conditions to ensure the reliability of their results. The protocols provided in this guide offer a framework for conducting such studies.

References

The Role of Selective nNOS Inhibitors in Neurodegeneration Research: A Technical Guide

A Note on hnNOS-IN-2: Initial searches for a specific compound named "this compound" did not yield any results in publicly available scientific literature. It is possible that this is a highly specific internal designation, a novel compound not yet in the public domain, or a typographical error. This guide will therefore focus on the broader, well-documented role of selective inhibitors of human neuronal nitric oxide synthase (hnNOS) in the context of neurodegeneration research, a topic of significant interest to the scientific community.

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to the overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) as a key contributor to the pathophysiology of these conditions.[1][2] Excessive NO can lead to nitrosative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[3] Consequently, the development of potent and selective nNOS inhibitors has become a promising therapeutic strategy to mitigate these detrimental effects.[3][4]

This technical guide provides an in-depth overview of the role of selective nNOS inhibitors in neurodegeneration research. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further investigation in this field.

Mechanism of Action

Selective nNOS inhibitors function by competing with the enzyme's natural substrate, L-arginine, at the active site. By binding to nNOS, these inhibitors block the conversion of L-arginine to L-citrulline and NO.[1] The selectivity for nNOS over the other main isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), is crucial. Inhibition of eNOS can lead to cardiovascular side effects, while iNOS plays a complex role in the immune response.[5] Therefore, isoform-selective inhibitors are essential for targeted therapeutic intervention in the central nervous system.

The downstream effects of nNOS inhibition in the context of neurodegeneration are multifaceted. By reducing the production of NO, these inhibitors can prevent the formation of the highly reactive and damaging molecule, peroxynitrite. This, in turn, can reduce oxidative and nitrosative stress, protect against mitochondrial damage, and ultimately inhibit the apoptotic cascade leading to neuronal cell death.

Quantitative Data on Selective nNOS Inhibitors

The following tables summarize the inhibitory potency and selectivity of several well-characterized nNOS inhibitors that have been investigated for their neuroprotective potential.

Table 1: Inhibitory Potency (IC50/Ki) of Selected nNOS Inhibitors

| Inhibitor | nNOS (human) | eNOS (human) | iNOS (human) | Reference(s) |

| ARL 17477 | IC50: 1 µM | IC50: 17 µM | - | [6] |

| S-methyl-L-thiocitrulline | Ki: 34 nM | Ki: 11 nM | - | [7] |

| S-ethyl-L-thiocitrulline | Ki: 17 nM | Ki: 24 nM | - | [7] |

| 7-Nitroindazole | IC50: ~0.46 µM | IC50: ~2.4 µM | - | Data derived from multiple sources |

| 3-Bromo-7-Nitroindazole | IC50: 0.17 µM (rat) | IC50: 0.86 µM (bovine) | IC50: 0.29 µM (rat) | [8] |

Note: IC50 and Ki values can vary depending on the assay conditions and the species from which the enzyme was sourced.

Table 2: Selectivity Ratios of nNOS Inhibitors

| Inhibitor | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference(s) |

| ARL 17477 | ~17-fold | - | [6] |

| S-methyl-L-thiocitrulline | ~0.3-fold | - | [7] |

| S-ethyl-L-thiocitrulline | ~1.4-fold | - | [7] |

| 7-Nitroindazole | ~5-fold | - | [4] |

| 3-Bromo-7-Nitroindazole | ~5-fold | ~1.7-fold | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of nNOS inhibitors. Below are representative protocols for in vitro and in vivo studies.

In Vitro Neuroprotection Assay

Objective: To determine the protective effect of an nNOS inhibitor against a neurotoxin in a neuronal cell culture model.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

nNOS inhibitor (e.g., 7-Nitroindazole)

-

Neurotoxin (e.g., MPP+ for Parkinson's disease models)

-

MTT or LDH assay kit for cell viability assessment

-

96-well plates

-

Plate reader

Procedure:

-

Cell Plating: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of the nNOS inhibitor for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control.

-

Neurotoxin Exposure: Introduce the neurotoxin at a concentration known to induce significant cell death. Include control wells with vehicle only, toxin only, and inhibitor only.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Cell Viability Assessment: Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

-

Data Analysis: Read the absorbance using a plate reader and calculate the percentage of cell viability relative to the vehicle-treated control. Determine the concentration-dependent neuroprotective effect of the inhibitor.[1]

In Vivo Model of Neurodegeneration (Rat Model of Alzheimer's Disease)

Objective: To assess the prophylactic efficacy of an nNOS inhibitor in an intracerebroventricular streptozotocin (B1681764) (ICV-STZ) induced model of sporadic Alzheimer's disease in rats.

Materials:

-

Male Wistar rats (250-300g)

-

Streptozotocin (STZ)

-

Artificial cerebrospinal fluid (aCSF)

-

nNOS inhibitor (e.g., 7-Nitroindazole)

-

Vehicle for the inhibitor (e.g., saline with Tween 80)

-

Anesthetic (e.g., thiopentone)

-

Stereotaxic apparatus

-

Behavioral testing apparatus (e.g., Morris water maze)

Procedure:

-

Animal Groups: Randomly divide the rats into groups: Control (aCSF), ICV-STZ, and ICV-STZ + nNOS inhibitor.

-

ICV-STZ Administration: Anesthetize the rats and place them in a stereotaxic apparatus. Administer ICV-STZ (e.g., 3 mg/kg) on day 1 and day 3. The control group receives aCSF.[2]

-

Inhibitor Administration: For the prophylactic treatment group, administer the nNOS inhibitor (e.g., 7-Nitroindazole at 25 mg/kg, i.p.) 30 minutes before each ICV-STZ injection.[2]

-

Behavioral Testing: On a subsequent day (e.g., day 15), assess learning and memory using the Morris water maze.[2]

-

Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus) for biochemical analysis (e.g., measurement of oxidative stress markers, acetylcholinesterase activity).

-

Data Analysis: Analyze the behavioral and biochemical data using appropriate statistical methods to determine if the nNOS inhibitor prevented the cognitive deficits and biochemical alterations induced by ICV-STZ.[2]

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

Selective inhibition of neuronal nitric oxide synthase represents a compelling strategy for the development of novel therapeutics for a range of neurodegenerative diseases. The compounds discussed in this guide, such as 7-Nitroindazole and its derivatives, serve as critical research tools for elucidating the precise role of nNOS in disease pathogenesis. The quantitative data and detailed experimental protocols provided herein offer a foundation for researchers and drug development professionals to design and execute robust studies aimed at further understanding nNOS-mediated neurotoxicity and advancing the development of clinically effective nNOS inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ARL 17477, a selective nitric oxide synthase inhibitor, with neuroprotective effects in animal models of global and focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

hnNOS-IN-2 protocol for in vitro nNOS inhibition assay

Application Notes and Protocols

Topic: hnNOS-IN-2 Protocol for In Vitro nNOS Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system responsible for producing nitric oxide (NO), a critical signaling molecule involved in neurotransmission and synaptic plasticity.[1][2] Dysregulation of nNOS activity is implicated in various neurological disorders, making it a significant therapeutic target.[3] The development of potent and selective nNOS inhibitors is a crucial area of research. This document provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of a novel compound, designated here as this compound, on purified human nNOS. The protocol is based on the colorimetric detection of nitrite (B80452), a stable and oxidized product of NO, using the Griess reagent.[1][3][4] This method allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing inhibitor potency.[5] Additionally, protocols for assessing the selectivity of this compound against endothelial NOS (eNOS) and inducible NOS (iNOS) are described to establish its isoform-specific inhibitory profile.

nNOS Signaling Pathway and Inhibition

The enzymatic activity of nNOS involves the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4), and is activated by calcium/calmodulin.[1][3] The inhibitor this compound is designed to interfere with this catalytic process.

Caption: nNOS signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound was evaluated against all three major NOS isoforms. The results, presented as IC50 values, are summarized below. For comparison, data for the known, moderately selective nNOS inhibitor 7-Nitroindazole (7-NI) is included.[3]

| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |

| This compound | 8.5 | 1,275 | 630 | ~150x | ~74x |

| 7-Nitroindazole | 710 | 780 | 5,800 | ~1.1x | ~8.2x |

| Note: The data for this compound is representative for illustrative purposes. |

Experimental Protocols

Principle of the Assay

The activity of nitric oxide synthase is determined by measuring the amount of nitric oxide (NO) produced. Since NO is a reactive and unstable gas, this assay quantifies its more stable breakdown products, nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻).[4] The protocol first uses nitrate reductase to convert all nitrate in the sample to nitrite. Subsequently, the total nitrite concentration is measured using the Griess reagent, which reacts with nitrite to form a purple azo dye. The absorbance of this dye at 540 nm is directly proportional to the total NO produced.[1][3] The inhibitory effect of this compound is determined by measuring the reduction in NO production in its presence compared to a control without the inhibitor.

Materials and Reagents

-

Enzymes:

-

Purified recombinant human nNOS

-

Purified recombinant human eNOS

-

Purified recombinant human iNOS

-

-

Substrate: L-arginine

-

Cofactors & Activators:

-

β-NADPH (NADPH)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

Flavin mononucleotide (FMN)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin (for nNOS and eNOS)

-

Calcium Chloride (CaCl₂)

-

-

Inhibitor: this compound (stock solution in DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.4

-

Detection Reagents (Griess Assay):

-

Nitrate Reductase

-

Griess Reagent A (Sulfanilamide solution)

-

Griess Reagent B (N-(1-naphthyl)ethylenediamine solution)

-

Sodium Nitrite (NaNO₂) standard solution

-

-

Equipment:

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 540 nm

-

Incubator set to 37°C

-

Multichannel pipettor

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro nNOS inhibition assay.

Step-by-Step Protocol

a. Preparation of Reagents:

-

Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.4. Keep on ice.

-

Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer. A typical starting range is from 1 nM to 100 µM. The final DMSO concentration in the well should not exceed 1%. Prepare a "vehicle control" with the same concentration of DMSO as the highest inhibitor concentration.

-

Nitrite Standard Curve: Prepare a series of sodium nitrite standards in Assay Buffer, ranging from 0 µM to 100 µM. These will be used to quantify the nitrite produced in the enzymatic reaction.

-

Reaction Master Mix: Prepare a master mix containing all reaction components except the enzyme and inhibitor. For each reaction, the final concentrations should be:

b. Assay Procedure:

-

Plate Setup: Add 20 µL of each this compound dilution, vehicle control, or blank (Assay Buffer only) to the wells of a 96-well plate.

-

Add Master Mix: Add 60 µL of the Reaction Master Mix to each well.

-

Initiate Reaction: To start the reaction, add 20 µL of purified nNOS enzyme (pre-diluted in Assay Buffer) to each well. The final volume will be 100 µL.

-

Incubation: Mix the plate gently and incubate at 37°C for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.[8]

-

Nitrate Reduction: Add 10 µL of Nitrate Reductase solution to each well and incubate for 20 minutes at 37°C. This converts any nitrate to nitrite.

-

Color Development: Add 50 µL of Griess Reagent A to each well and mix. Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure Absorbance: Read the absorbance of the plate at 540 nm using a microplate reader.

c. Selectivity Assay:

To determine the selectivity of this compound, repeat the entire protocol using purified eNOS and iNOS enzymes. For the iNOS assay, calcium chloride and calmodulin should be omitted from the Reaction Master Mix, as iNOS activity is calcium-independent.[6]

Data Analysis

-

Standard Curve: Plot the absorbance values of the sodium nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Nitrite Production: Use the standard curve equation to convert the absorbance values from the experimental wells into nitrite concentrations.

-

Calculate Percent Inhibition: Calculate the percentage of nNOS activity inhibited at each concentration of this compound using the following formula: % Inhibition = 100 * (1 - ([NO₂⁻]inhibitor - [NO₂⁻]blank) / ([NO₂⁻]vehicle - [NO₂⁻]blank))

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[5]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. benchchem.com [benchchem.com]

- 4. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Nitric Oxide Synthase Assay Kit, Colorimetric | 482702 [merckmillipore.com]

Application Notes and Protocols for hnNOS-IN-2 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of hnNOS-IN-2, a potent and selective inhibitor of human neuronal nitric oxide synthase (hnNOS), in primary neuronal cultures. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and execution.

Introduction

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, synaptic plasticity, and neurodevelopment. Dysregulation of nNOS activity has been implicated in various neurological disorders, making it a significant therapeutic target. This compound is a valuable research tool for investigating the physiological and pathological roles of nNOS in neuronal function.

Product Information

| Property | Value | Source |

| Full Name | This compound | [1] |

| Target | Human Neuronal Nitric Oxide Synthase (hnNOS) | [1] |

| Chemical Formula | C18H23F2N3 | MedChemExpress Datasheet |

| Molecular Weight | 319.39 g/mol | MedChemExpress Datasheet |

| CAS Number | 2700326-00-5 | MedChemExpress Datasheet |

| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds |

Mechanism of Action

This compound acts as a selective inhibitor of the neuronal nitric oxide synthase enzyme. By binding to the active site of nNOS, it prevents the conversion of L-arginine to L-citrulline and nitric oxide. This inhibition reduces the intracellular concentration of NO, thereby modulating downstream signaling pathways.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The overproduction of nitric oxide by nNOS is implicated in the pathophysiology of numerous neurological disorders by contributing to excitotoxicity, oxidative stress, and neuroinflammation.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in primary neuronal cultures. It is recommended to optimize these protocols for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

-

Reconstitution: Based on common laboratory practice for similar compounds, dissolve this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For example, to prepare a 10 mM stock solution, dissolve 3.19 mg of this compound in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

Primary Neuronal Culture Protocol (General)

This protocol provides a general guideline for establishing primary neuronal cultures. Specific details may vary depending on the neuronal type and developmental stage.

Materials:

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated culture vessels

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin or Papain for dissociation

-

Fetal Bovine Serum (FBS) to inactivate dissociation enzyme

-

DNase I

Procedure:

-

Dissect the desired brain region (e.g., cortex, hippocampus) from embryonic or neonatal rodents in ice-cold HBSS.

-

Mince the tissue and incubate with a dissociation enzyme (e.g., 0.25% trypsin-EDTA) at 37°C.

-

Inactivate the enzyme with FBS-containing medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto coated culture vessels at the desired density.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

Perform partial media changes every 2-3 days.

Experimental Workflow for Evaluating this compound in Primary Neuronal Cultures

This workflow outlines the steps to assess the efficacy and effects of this compound.

Protocol for Assessing nNOS Inhibition using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452).

Materials:

-

Primary neuronal cultures in a multi-well plate

-

This compound stock solution

-

nNOS activator (e.g., NMDA, glutamate)

-

Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Seed primary neurons in a 96-well plate and allow them to mature.

-

Prepare serial dilutions of this compound in neuronal culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Pre-incubate the cells with the different concentrations of this compound or vehicle for a predetermined time (e.g., 1 hour).

-

Stimulate the neurons with an nNOS activator (e.g., 100 µM NMDA for 15-30 minutes). Include a non-stimulated control.

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant and to a series of sodium nitrite standards.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the standard curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Protocol for Assessing Neuronal Viability (MTT Assay)